molecular formula C25H18N4O3 B14164691 Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-

Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-

Cat. No.: B14164691
M. Wt: 422.4 g/mol
InChI Key: FKAXISSURUVAIQ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- is a complex organic compound that belongs to the class of pyrazolo[4,3-c]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

Molecular Formula

C25H18N4O3

Molecular Weight

422.4 g/mol

IUPAC Name

4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]benzoic acid

InChI

InChI=1S/C25H18N4O3/c26-24-22-21(28-29-24)14-20(15-6-8-17(9-7-15)25(30)31)27-23(22)16-10-12-19(13-11-16)32-18-4-2-1-3-5-18/h1-14H,(H,30,31)(H3,26,28,29)

InChI Key

FKAXISSURUVAIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C4C(=CC(=N3)C5=CC=C(C=C5)C(=O)O)NN=C4N

Origin of Product

United States

Preparation Methods

The synthesis of benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This is typically achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenoxyphenyl group: This step often involves nucleophilic substitution reactions.

Chemical Reactions Analysis

Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .

Comparison with Similar Compounds

Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- can be compared with other similar compounds, such as:

The uniqueness of benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- lies in its specific combination of functional groups and its potential for diverse biological activities.

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]- (commonly referred to by its chemical structure) is notable for its potential therapeutic applications, particularly in targeting various enzymes and pathways involved in disease processes. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H18N4O3C_{25}H_{18}N_{4}O_{3}, with a molecular weight of approximately 422.4 g/mol. It features a benzoic acid moiety linked to a pyrazolo[4,3-c]pyridine structure, which is known for its biological significance.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Inhibition of Protein Kinases : The compound has been identified as a potential inhibitor of Bruton's tyrosine kinase (BTK), a crucial target in the treatment of various cancers, particularly B-cell malignancies. This inhibition can lead to reduced cell proliferation and survival in cancer cells .
  • Modulation of Autophagy and Proteasome Activity : Similar benzoic acid derivatives have shown to promote the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are essential for protein degradation and cellular homeostasis, suggesting that the compound may also play a role in enhancing cellular proteostasis .
  • Antioxidant Activity : Benzoic acid derivatives are often evaluated for their antioxidant properties. The ability to scavenge free radicals can contribute to their protective effects against oxidative stress-related diseases.

Study on Antitumor Activity

A study investigated the antitumor effects of benzoic acid derivatives, including our compound of interest. Results indicated that it significantly inhibited the growth of several human cancer cell lines, including HeLa and HCT116. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Research on Enzyme Inhibition

In another study focusing on enzyme inhibition, benzoic acid derivatives were tested against cathepsins B and L. The results demonstrated that certain derivatives could enhance the activation of these enzymes, which are involved in protein degradation pathways. This suggests that our compound may also influence these pathways positively .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Protein Kinase InhibitionInhibits BTK activity
Antitumor ActivityInhibits growth in cancer cell lines
Autophagy ModulationEnhances UPP and ALP activity
Antioxidant PropertiesScavenges free radicalsGeneral Knowledge

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